molecular formula HI2KO6 B7884982 potassium;iodic acid;iodate

potassium;iodic acid;iodate

Cat. No.: B7884982
M. Wt: 389.91 g/mol
InChI Key: ACAYDTMSDROWHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Potassium iodate can be synthesized through several methods:

    Potassium iodate can be prepared by reacting a potassium-containing base such as potassium hydroxide with iodic acid:

    Reaction with Iodic Acid: HIO3+KOHKIO3+H2O\text{HIO}_3 + \text{KOH} \rightarrow \text{KIO}_3 + \text{H}_2\text{O} HIO3​+KOH→KIO3​+H2​O

    Another method involves adding iodine to a hot, concentrated solution of potassium hydroxide:

    Reaction with Iodine and Potassium Hydroxide: 3I2+6KOHKIO3+5KI+3H2O3\text{I}_2 + 6\text{KOH} \rightarrow \text{KIO}_3 + 5\text{KI} + 3\text{H}_2\text{O} 3I2​+6KOH→KIO3​+5KI+3H2​O

    Potassium iodate can also be prepared by fusing potassium iodide with potassium chlorate, bromate, or perchlorate. The melt is then extracted with water, and potassium iodate is isolated from the solution by crystallization:

    Fusion with Potassium Chlorate: KI+KClO3KIO3+KCl\text{KI} + \text{KClO}_3 \rightarrow \text{KIO}_3 + \text{KCl} KI+KClO3​→KIO3​+KCl

    The analogous reaction with potassium hypochlorite is also possible:

    Reaction with Potassium Hypochlorite: KI+3KOCl3KCl+KIO3\text{KI} + 3\text{KOCl} \rightarrow 3\text{KCl} + \text{KIO}_3 KI+3KOCl→3KCl+KIO3​

Properties

IUPAC Name

potassium;iodic acid;iodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAYDTMSDROWHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OI(=O)=O.[O-]I(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

OI(=O)=O.[O-]I(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HI2KO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.